molecular formula C11H15NO B6608612 6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866319-41-5

6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6608612
CAS No.: 2866319-41-5
M. Wt: 177.24 g/mol
InChI Key: QIPVDOMJXKRKJR-UHFFFAOYSA-N
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Description

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a bicyclic framework where a cyclobutyl group is attached to the 6-position of a 2-oxaspiro[3.3]heptane core, with a nitrile (-CN) substituent at the same carbon. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-6-11(9-2-1-3-9)4-10(5-11)7-13-8-10/h9H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPVDOMJXKRKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC3(C2)COC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves constructing the spirocyclic scaffold through ring closure reactions. Typically, this is achieved by reacting 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . The industrial production methods often involve bulk manufacturing processes that ensure high purity and yield.

Chemical Reactions Analysis

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the design of biologically active molecules, including potential drug candidates.

    Medicine: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals with improved efficacy and selectivity.

    Industry: The compound is utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The cyclobutyl group in the target compound introduces significant steric hindrance compared to phenyl or chlorophenyl groups in analogs.
  • Electron-Withdrawing Groups : The nitrile (-CN) group in all analogs acts as a strong electron-withdrawing moiety, influencing reactivity in nucleophilic additions or cycloadditions .

Biological Activity

6-Cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS No. 2866319-41-5) is a spirocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NOC_{11}H_{15}NO, with a molecular weight of approximately 177.24 g/mol. Its structure features a spirocyclic framework that contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate various biological pathways. The compound's spirocyclic structure allows for the formation of hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target proteins or enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have suggested that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of spirocyclic compounds related to this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives similar to this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Cancer Cell Proliferation : In vitro assays using human cancer cell lines demonstrated that compounds with similar structures inhibited cell growth by inducing apoptosis through caspase activation pathways.
  • Neuroprotective Assays : Research involving neuroblastoma cells showed that treatment with spirocyclic compounds resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Comparative Analysis

To better understand the significance of this compound's biological activity, it can be compared with other spirocyclic compounds:

Compound NameBiological ActivityReference
6-Amino-2-azaspiro[3.3]heptaneAnticancer, Antimicrobial
2-Azaspiro[3.3]heptaneNeuroprotective
6-Cyclobutylspiro[3.3]heptanoneAntimicrobial

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